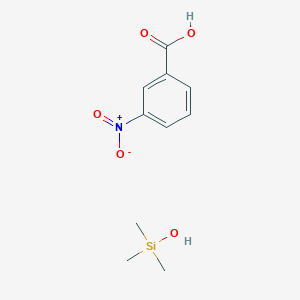
Hydroxy(trimethyl)silane;3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(trimethyl)silane;3-nitrobenzoic acid is a compound that combines the properties of both silane and nitrobenzoic acid Hydroxy(trimethyl)silane is known for its use in organic synthesis as a reducing agent, while 3-nitrobenzoic acid is an aromatic compound with a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves the synthesis of both components separately, followed by their combination. Hydroxy(trimethyl)silane can be synthesized through the hydrosilylation of alkenes using catalysts such as platinum or rhodium . 3-nitrobenzoic acid can be prepared by the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual components followed by their combination under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Chlorodiphenylsilane, indium chloride catalyst.
Substitution: Sodium nitrite, cuprous salts.
Major Products Formed
Oxidation: Amino(trimethyl)silane;3-aminobenzoic acid.
Reduction: Hydroxy(trimethyl)silane;3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Hydroxy(trimethyl)silane;3-nitrobenzoic acid has several scientific research applications:
Biology: Potential use in the development of new biochemical assays and probes due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Hydroxy(trimethyl)silane;3-nitrobenzoic acid involves its ability to donate hydride ions and participate in redox reactions. The silane component acts as a hydride donor, reducing carbonyl compounds to alcohols. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Hydroxy(trimethyl)silane;3-nitrobenzoic acid can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
3-nitrobenzoic acid: A precursor for the synthesis of various aromatic compounds.
Hydroxy(trimethyl)silane: A reducing agent used in organic synthesis
The uniqueness of this compound lies in its combination of silane and nitrobenzoic acid properties, allowing it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
62673-16-9 |
|---|---|
Molecular Formula |
C10H15NO5Si |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
hydroxy(trimethyl)silane;3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C3H10OSi/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10);4H,1-3H3 |
InChI Key |
FTDJKEQATFCDMW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


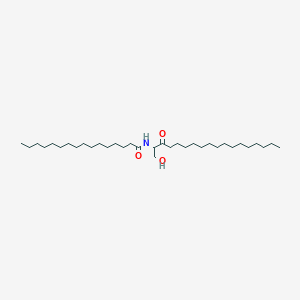
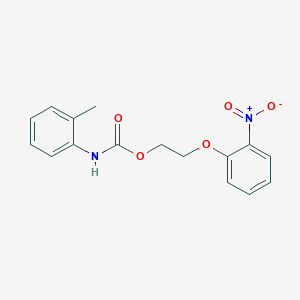
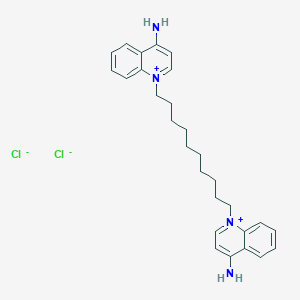

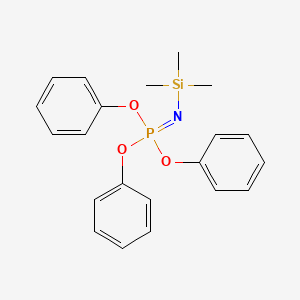
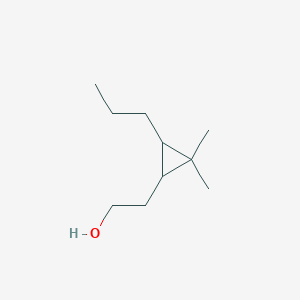
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
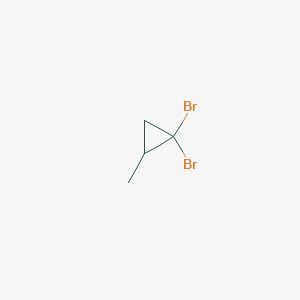
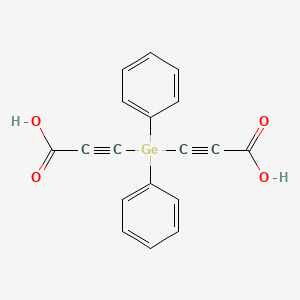
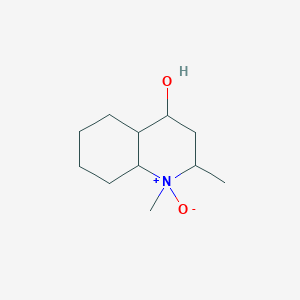

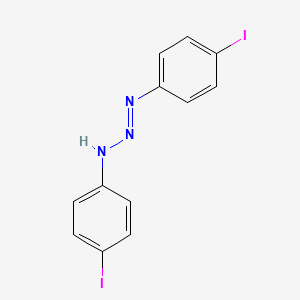
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
